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molecular formula C4N4S B1275684 1,2,5-Thiadiazole-3,4-dicarbonitrile CAS No. 23347-22-0

1,2,5-Thiadiazole-3,4-dicarbonitrile

Cat. No. B1275684
M. Wt: 136.14 g/mol
InChI Key: NZCOHPKFJGEXCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04077966

Procedure details

First, one mole of solid 3,4-dicyano-1,2,5-thiadiazole (II) is suspended in a quantity of water sufficient to obtain an easily stirrable mixture. Then, under stirring, there are admixed from 0.01 to 0.8 mole of KOH in the form of an aqueous solution. There occurs an exothermic reaction which is controlled by cooling so as to maintain a temperature of about 20° to 50° C. At this stage the 3,4-dicyano-1,2,5-thiadizole (II) passes into solution, hydrating to form 3-cyano-4-carbamoyl-1,2,5-thiadiazole (III), which may be separated as a solid if one operates at 20° to 35° C, or which will remain in solution if one operates at higher temperatures up to 50° C. This ends the first stage of the reaction.
[Compound]
Name
solid
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.405 (± 0.395) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:7]([C:8]#[N:9])=[N:6][S:5][N:4]=1)#[N:2].[OH-:10].[K+]>O>[C:1]([C:3]1[C:7]([C:8](=[O:10])[NH2:9])=[N:6][S:5][N:4]=1)#[N:2] |f:1.2|

Inputs

Step One
Name
solid
Quantity
1 mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=NSN=C1C#N
Step Three
Name
Quantity
0.405 (± 0.395) mol
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=NSN=C1C#N
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Then, under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain an easily stirrable mixture
CUSTOM
Type
CUSTOM
Details
an exothermic reaction which
TEMPERATURE
Type
TEMPERATURE
Details
by cooling so as
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a temperature of about 20° to 50° C

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=NSN=C1C(N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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